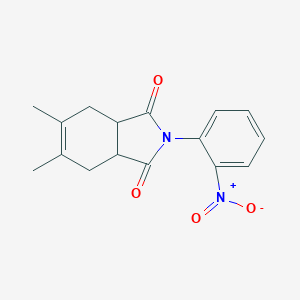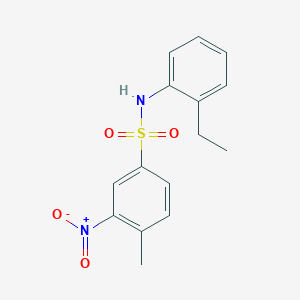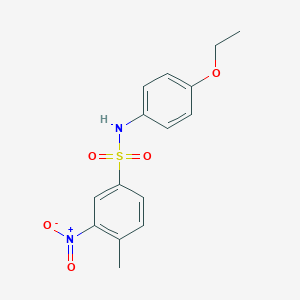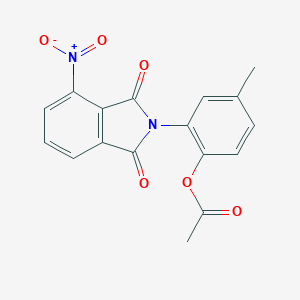
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydroisoindole core
Preparation Methods
The synthesis of 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar compounds to 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include other isoindole derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their functional groups and reactivity. For example:
5,6-dimethyl-1H-isoindole: Lacks the nitrophenyl group, resulting in different reactivity and applications.
2-nitrophenyl-1H-isoindole: Similar structure but without the methyl groups, affecting its chemical properties.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-7-11-12(8-10(9)2)16(20)17(15(11)19)13-5-3-4-6-14(13)18(21)22/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
IFJWSFZAKJMGQO-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(4-methylphenyl)acetamide](/img/structure/B410736.png)
![N-(4-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410737.png)
![N-(2-bromophenyl)-2-[3-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410738.png)
![Ethyl 2-[({3-nitro-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B410742.png)
![N-(2-bromophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410744.png)
![N-(2-chlorophenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410745.png)
![N-ethyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410746.png)


![N-(2,6-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410750.png)
![2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410751.png)

![2-(3-Fluorophenyl)-5-{4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B410755.png)
